Pyrrolidin-1-yl-m-tolyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl-m-tolyl-acetic acid is a compound that features a pyrrolidine ring attached to a m-tolyl group via an acetic acid moietyThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and presence in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-yl-m-tolyl-acetic acid typically involves the reaction of pyrrolidine with m-tolyl acetic acid derivatives. One common method includes the use of acetic anhydride as a reagent to facilitate the acylation of pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl-m-tolyl-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the m-tolyl group, using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products
Scientific Research Applications
Pyrrolidin-1-yl-m-tolyl-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl-m-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure and ability to participate in hydrogen bonding and hydrophobic interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simpler structure.
Pyrrolizine: Contains a fused bicyclic ring system.
Pyrrolidine-2-one: Features a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidin-1-yl-m-tolyl-acetic acid is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring with the m-tolyl group and acetic acid moiety provides a distinct scaffold for drug design and synthesis .
Properties
IUPAC Name |
2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDVDIAHHXZKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.